molecular formula C18H16N2O4 B12206352 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12206352
M. Wt: 324.3 g/mol
InChI Key: ZEHWKSYBMBIHRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole with 4-oxo-4H-chromene-2-carboxylic acid under specific conditions such as the presence of a dehydrating agent and a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-10-6-7-13-12(8-10)18(24-20-13)19-17(22)16-9-14(21)11-4-2-3-5-15(11)23-16/h2-5,9-10H,6-8H2,1H3,(H,19,22)

InChI Key

ZEHWKSYBMBIHRJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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